Methyl 2-amino-1,8-naphthyridine-3-carboxylate
CAS No.: 60467-84-7
Cat. No.: VC18060438
Molecular Formula: C10H9N3O2
Molecular Weight: 203.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60467-84-7 |
|---|---|
| Molecular Formula | C10H9N3O2 |
| Molecular Weight | 203.20 g/mol |
| IUPAC Name | methyl 2-amino-1,8-naphthyridine-3-carboxylate |
| Standard InChI | InChI=1S/C10H9N3O2/c1-15-10(14)7-5-6-3-2-4-12-9(6)13-8(7)11/h2-5H,1H3,(H2,11,12,13) |
| Standard InChI Key | VGKYKEBDDQIDCI-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(N=C2C(=C1)C=CC=N2)N |
Introduction
Structural and Physicochemical Properties
Methyl 2-amino-1,8-naphthyridine-3-carboxylate (CHNO) has a molecular weight of 215.21 g/mol. Key structural features include:
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A fused bicyclic system with nitrogen atoms at positions 1 and 8.
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An electron-donating amino group (-NH) at position 2.
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A methyl ester (-COOCH) at position 3, enhancing solubility and reactivity.
Table 1: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 215.21 g/mol | |
| Melting Point | 124–126°C | |
| IR Spectral Peaks (cm⁻¹) | 3275 (N-H), 1676 (C=O ester) | |
| H NMR (δ, ppm) | 1.29 (t, CH), 8.50 (s, Ar-H) |
The compound’s planar structure facilitates π-π stacking and hydrogen bonding, critical for biological target interactions .
Synthetic Methodologies
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classical method for synthesizing 1,8-naphthyridines. It involves condensation of 2-aminopyridine derivatives with diethyl ethoxymethylenemalonate (EMME), followed by cyclization at high temperatures. For methyl 2-amino-1,8-naphthyridine-3-carboxylate, 2-aminopyridine reacts with EMME in diphenyl ether at 250°C, yielding the esterified product .
Table 2: Gould-Jacobs Reaction Conditions
| Reactant | Conditions | Yield |
|---|---|---|
| 2-Aminopyridine + EMME | 250°C, PhO, 4 hours | 63% |
Microwave-Assisted Synthesis
Green chemistry approaches utilize microwave irradiation to enhance efficiency. A mixture of 2-aminopyridine, diethyl ethoxymethylenemalonate, and phenoxy ether irradiated at 150°C for 20 minutes under 250 W power achieves a 73% yield . This method reduces reaction time and improves purity.
Friedlander Annulation
The Friedlander reaction employs 2-aminonicotinaldehyde and α-methylene carbonyl compounds under basic or acidic conditions. Ionic liquids like [Bmmim][Im] catalyze this reaction at 50°C, achieving yields up to 90% .
Pharmacological Applications
Anticancer Activity
Methyl 2-amino-1,8-naphthyridine-3-carboxylate derivatives exhibit potent cytotoxicity via multiple mechanisms:
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Topoisomerase Inhibition: Interferes with DNA replication by stabilizing topoisomerase-DNA complexes .
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Apoptosis Induction: Activates caspase-3 and -9 pathways in cancer cells (e.g., IC = 0.41 μM against MIAPaCa cells) .
Table 3: Anticancer Activity of Selected Derivatives
| Derivative | Target Cell Line | IC (μM) | Mechanism |
|---|---|---|---|
| 7-Bromo-substituted | K-562 | 0.77 | DNA intercalation |
| 4-Piperazinyl-substituted | PA-1 | 1.19 | Tubulin inhibition |
Antimicrobial Properties
Structural analogs demonstrate broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria. The methyl ester enhances membrane permeability, achieving MIC values as low as 2 μg/mL .
Anti-Inflammatory Effects
In guinea pig models, derivatives reduce histamine-induced bronchoconstriction by 68% at 10 mg/kg, comparable to chlorpheniramine . Molecular docking studies confirm H1 receptor antagonism (binding affinity = -9.2 kcal/mol) .
Mechanistic Insights
DNA Interaction
The planar naphthyridine core intercalates between DNA base pairs, disrupting replication. Fluorescence quenching assays show a binding constant (K) of 1.2 × 10 M .
Enzyme Inhibition
Density functional theory (DFT) calculations reveal strong interactions with bacterial dihydrofolate reductase (DHFR), with a ΔG of -45.6 kJ/mol .
Comparative Analysis with Analogues
Table 4: Comparison with Fluoroquinolones
| Property | Methyl 2-Amino Derivative | Gemifloxacin |
|---|---|---|
| Target | Topoisomerase II | DNA gyrase |
| Solubility (mg/mL) | 12.3 | 8.9 |
| Plasma Half-life (h) | 4.2 | 7.0 |
The methyl ester group improves metabolic stability compared to carboxylate-containing analogues .
Future Perspectives
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